
1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene, also known as limonene, is a naturally occurring compound found in the oils of citrus fruits. It is a colorless liquid with a pleasant, citrus-like aroma. Limonene is widely used in the fragrance and flavor industry due to its refreshing scent and taste .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Limonene can be synthesized through the cyclization of geranyl pyrophosphate. This process involves the formation of a six-membered ring structure from the linear precursor .
Industrial Production Methods: Industrially, limonene is primarily extracted from the peels of citrus fruits, such as oranges and lemons. The extraction process typically involves steam distillation or cold pressing to obtain the essential oil, which is then purified to isolate limonene .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: Limonene can be oxidized to form carveol, carvone, and limonene oxide.
Reduction: It can be reduced to produce dihydrolimonene.
Substitution: Limonene can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions.
Major Products Formed:
Oxidation: Carveol, carvone, and limonene oxide.
Reduction: Dihydrolimonene.
Substitution: Halogenated limonene derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a chiral starting material in organic synthesis.
Biology: Studied for its potential anti-cancer properties and its role in apoptosis induction in cancer cells.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized as a solvent in cleaning products and as a natural insect repellent.
Mecanismo De Acción
The mechanism by which 1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene exerts its effects involves several molecular targets and pathways:
Anti-cancer Activity: It induces apoptosis in cancer cells by inhibiting the synthesis of proteins required for cell division.
Anti-inflammatory and Antioxidant Effects: It modulates inflammatory pathways and scavenges free radicals, reducing oxidative stress.
Comparación Con Compuestos Similares
Carveol: An oxidation product of limonene with similar fragrance properties.
Carvone: Another oxidation product used in flavoring and fragrance.
Dihydrolimonene: A reduction product with similar solvent properties.
Uniqueness: 1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene stands out due to its widespread availability, pleasant aroma, and versatility in various applications. Its natural occurrence in citrus oils makes it a sustainable and eco-friendly choice for industrial use .
Propiedades
Número CAS |
76480-15-4 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1-methyl-2-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h1,4-7H2,2-3H3 |
Clave InChI |
WWYIQZSSGCFFGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCCC1)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


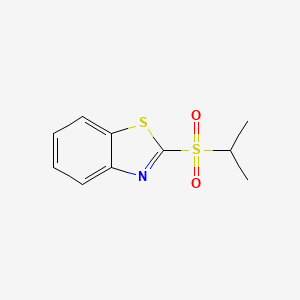
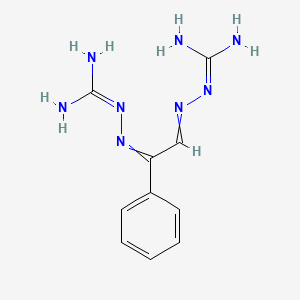
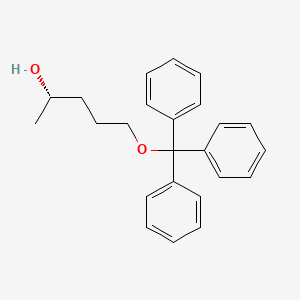
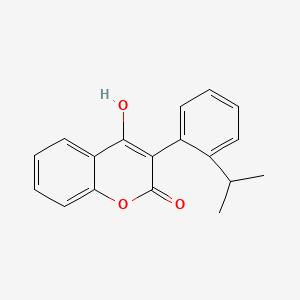


![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
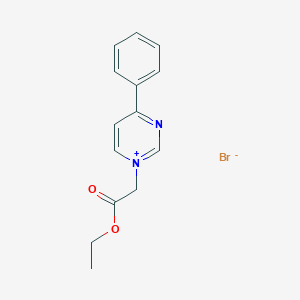
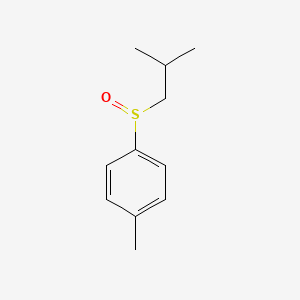
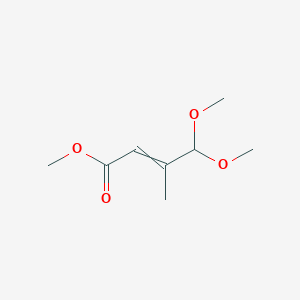
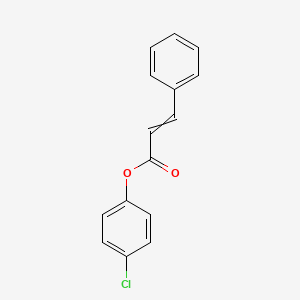
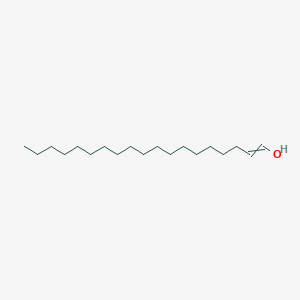
![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)

